
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom, and a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The compound also contains a pivalamide group, which is a type of amide .
Molecular Structure Analysis
The molecular structure of “N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide” would be characterized by the presence of a pyridine ring, a 1,2,3-triazole ring, and a pivalamide group .
Chemical Reactions Analysis
The chemical reactions of “N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide” would likely involve the reactive sites on the pyridine ring, the 1,2,3-triazole ring, and the pivalamide group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide” would depend on the specific structure of the compound. For example, similar compounds have a density of 1.1±0.1 g/cm3, a boiling point of 337.5±15.0 °C at 760 mmHg, and a molecular weight of 178.231 Da .
Aplicaciones Científicas De Investigación
Heterometallic Coordination Polymers
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide has been utilized in the synthesis of heterometallic coordination polymers. These polymers exhibit unique topological features and have potential applications in sorption and catalysis. The polymers demonstrate porous structures, which are effective in sorption of gases like N2 and H2, and in catalysis, especially in the condensation of salicylaldehyde or 9-anthracenecarbaldehyde with malononitrile (Sotnik et al., 2015).
Synthesis of Substituted Derivatives
The compound is instrumental in lithiation processes, aiding in the synthesis of various substituted derivatives. These derivatives are crucial in the development of new organic compounds with potential applications in medicinal chemistry and material sciences (Smith et al., 2013).
Nonaqueous Capillary Electrophoresis
In analytical chemistry, this compound has been studied for its role in the separation of complex mixtures using nonaqueous capillary electrophoresis. This technique is significant for quality control in pharmaceuticals, demonstrating the compound's utility in analytical methodologies (Ye et al., 2012).
Antimycobacterial Activity
Research has also been conducted on derivatives of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide for their potential antimycobacterial properties. These studies are pivotal in the search for new therapeutic agents against tuberculosis and other bacterial infections (Gezginci et al., 1998).
Molecular Structure Analysis
The compound's derivatives have been analyzed for their molecular structure, providing insights into their conformation and stability. This information is essential for understanding the compound's behavior in various chemical environments and for the design of new molecules with specific properties (Atalay et al., 2016).
Polymer Chemistry
In polymer chemistry, the compound has been studied for its role in the imidization processes of aromatic polyimide. This research is significant for the development of materials with specific thermal and mechanical properties, which are important in various industrial applications (Kotera et al., 2000).
Antitumor and Antimicrobial Activities
Derivatives of the compound have been synthesized for potential antitumor and antimicrobial activities. This research is crucial in the discovery of new therapeutic agents for the treatment of various cancers and microbial infections (Riyadh, 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-dimethyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-13(2,3)12(19)15-7-10-9-18(17-16-10)11-5-4-6-14-8-11/h4-6,8-9H,7H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPNXCKVQIXPGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CN(N=N1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

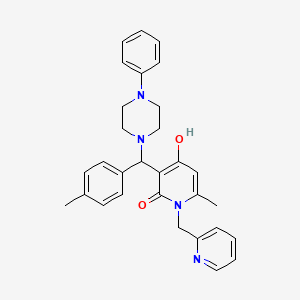
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-ethoxyphenyl)acetamide](/img/structure/B2576893.png)
![2-[(3-fluorobenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2576895.png)
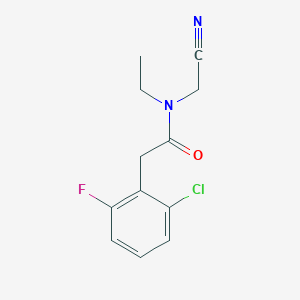
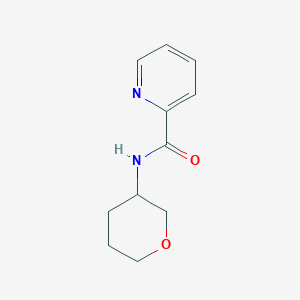
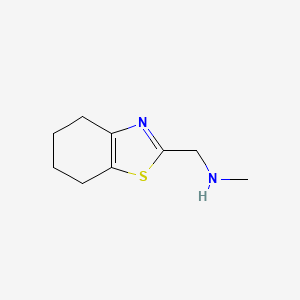
![N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2576903.png)
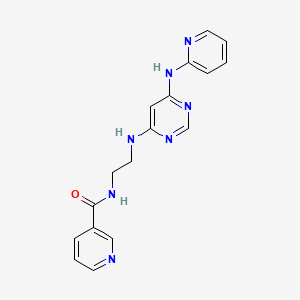
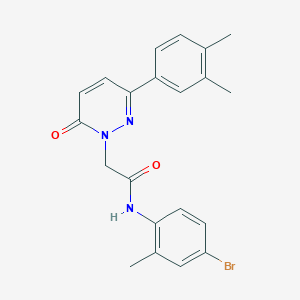
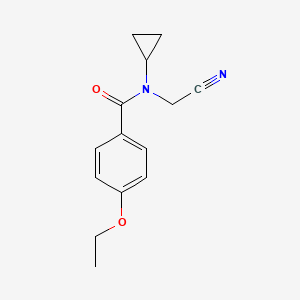
![2-[(4-chlorobenzyl)sulfanyl]-N'-(4-methylbenzoyl)benzenecarbohydrazide](/img/structure/B2576909.png)
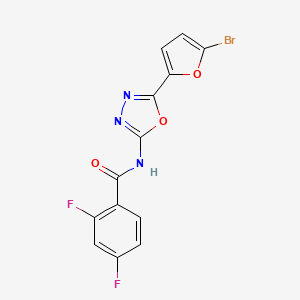
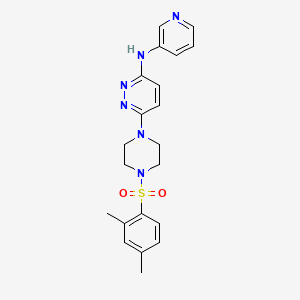
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2576914.png)